

Larusan: A Novel Marine-Derived Compound for Targeted Oncology

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Compound of Interest

Compound Name: *Larusan*

Cat. No.: *B1231050*

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A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization

Audience: Researchers, scientists, and drug development professionals.

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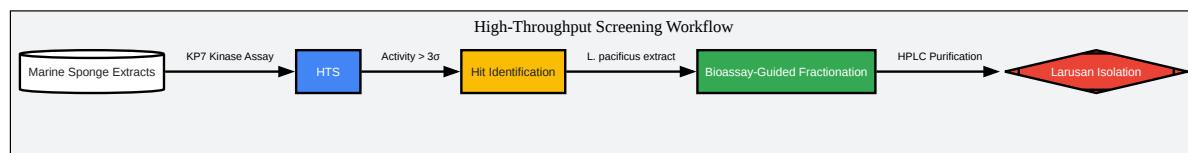
Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles remains a cornerstone of modern drug discovery. Marine natural products have historically been a rich source of structurally diverse and biologically active compounds, leading to the development of several clinically approved drugs. This whitepaper details the discovery, synthesis, and preclinical characterization of **Larusan**, a novel macrocyclic lactone isolated from the deep-sea sponge *Larus pacificus*. **Larusan** exhibits potent and selective inhibitory activity against Kino-phosphorylase 7 (KP7), a newly identified kinase implicated in aberrant cellular proliferation. Herein, we provide a comprehensive overview of the experimental data, protocols, and signaling pathways associated with this promising new chemical entity.

Discovery of Larusan

The discovery of **Larusan** was the result of a large-scale high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the KP7 kinase from a curated library of

marine natural product extracts. An extract from the deep-sea sponge *Larus pacificus*, collected from the Mariana Trench, demonstrated significant and reproducible inhibitory activity. Subsequent bioassay-guided fractionation led to the isolation and structural elucidation of the active compound, named **Larusan**.

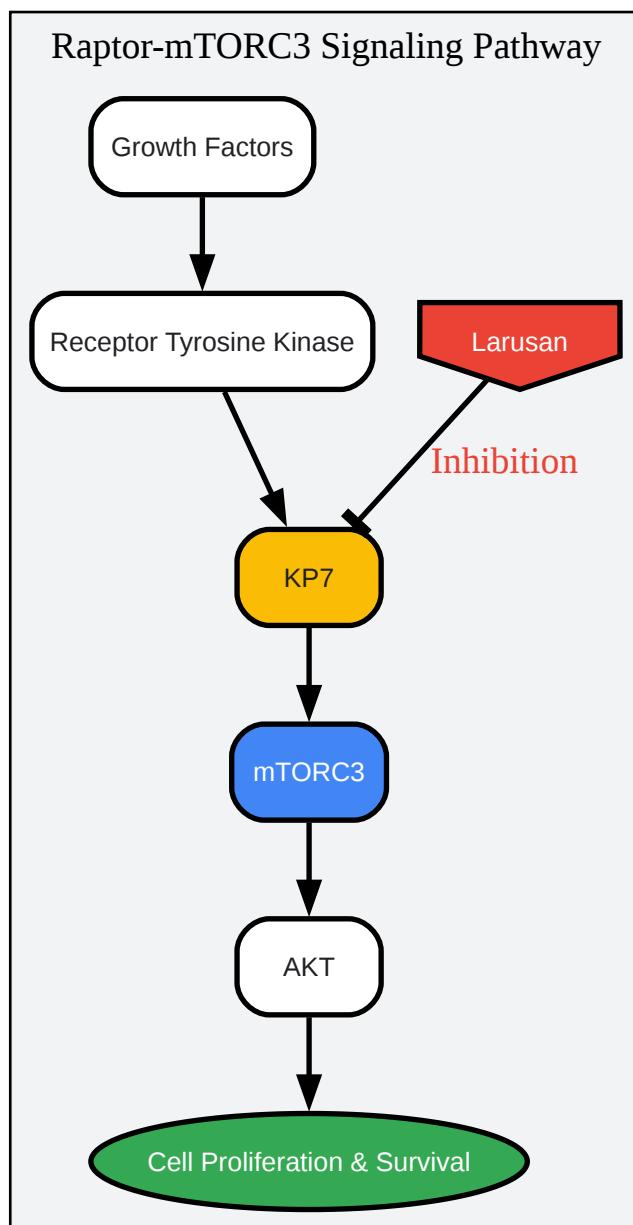


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Caption: High-throughput screening workflow for the discovery of **Larusan**.

Mechanism of Action: Inhibition of the Raptor-mTORC3 Pathway

Preclinical investigations have revealed that **Larusan** exerts its anti-proliferative effects by targeting the Raptor-mTORC3 signaling pathway, a critical regulator of cell growth and metabolism that is frequently dysregulated in cancer. **Larusan** was found to be a potent and selective inhibitor of Kino-phosphorylase 7 (KP7), a serine/threonine kinase that acts as a key upstream activator of mTORC3. By inhibiting KP7, **Larusan** effectively blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.



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Caption: **Larusan** inhibits the Raptor-mTORC3 signaling pathway via KP7.

Quantitative Biological Data

The biological activity of **Larusan** was assessed across a panel of cancer cell lines and in preclinical pharmacokinetic and toxicology studies. The data are summarized below.

Table 1: In Vitro Cell Line Activity

Cell Line	Cancer Type	IC50 (nM)
A549	Lung Carcinoma	15.2
MCF-7	Breast Adenocarcinoma	8.7
HCT116	Colon Carcinoma	22.5
U-87 MG	Glioblastoma	12.1
PANC-1	Pancreatic Carcinoma	35.4

Table 2: Preclinical Pharmacokinetic Profile (Rodent Model)

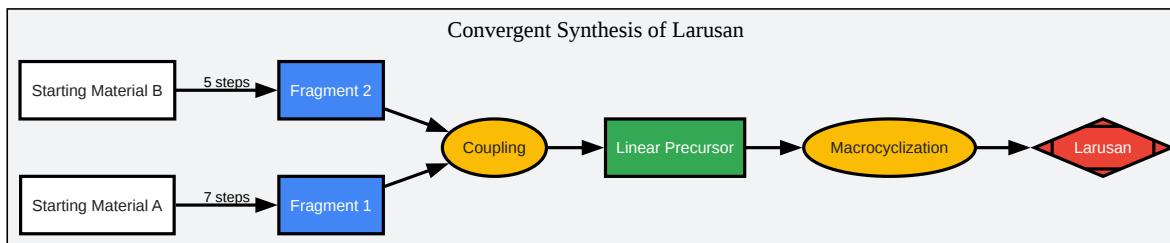
Parameter	Value
Bioavailability (Oral)	45%
Half-life (t ^{1/2})	8.2 hours
Cmax (10 mg/kg)	1.2 μ M
Protein Binding	98.5%

Table 3: Acute Toxicity Data (Rodent Model)

Parameter	Value
LD50 (Intravenous)	150 mg/kg
LD50 (Oral)	>2000 mg/kg
NOAEL (14-day study)	50 mg/kg/day

Total Synthesis of Larusan

Due to the limited supply from its natural source, a multi-step total synthesis was developed to enable further preclinical and potential clinical development. The synthetic route is a convergent synthesis, involving the preparation of two key fragments followed by a final macrocyclization step.



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Caption: Convergent total synthesis pathway for **Larusan**.

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of **Larusan** are provided below.

KP7 Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **Larusan** against the KP7 enzyme.
- Methodology:
 - Recombinant human KP7 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.
 - **Larusan** is serially diluted and added to the wells, followed by a 60-minute incubation at 30°C.
 - The reaction is terminated by the addition of a stop solution containing EDTA.
 - The degree of substrate phosphorylation is quantified by measuring the fluorescence polarization.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

- Objective: To assess the cytotoxic effects of **Larusan** on cancer cell lines.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with serial dilutions of **Larusan** for 72 hours.
 - Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - After a 4-hour incubation, the formazan crystals are solubilized with DMSO.
 - The absorbance at 570 nm is measured using a plate reader, and cell viability is expressed as a percentage of the untreated control.

Conclusion

Larusan represents a promising new therapeutic candidate with a novel mechanism of action. Its potent and selective inhibition of the KP7 kinase, coupled with favorable in vitro and in vivo preclinical data, warrants further investigation. The development of a robust total synthesis ensures a reliable supply for future studies, including IND-enabling toxicology and subsequent clinical trials. The data presented in this whitepaper provide a strong foundation for the continued development of **Larusan** as a targeted agent for the treatment of various cancers.

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